molecular formula C10H5BrClNO2 B6192435 3-bromo-4-chloroquinoline-2-carboxylic acid CAS No. 2694734-82-0

3-bromo-4-chloroquinoline-2-carboxylic acid

Cat. No.: B6192435
CAS No.: 2694734-82-0
M. Wt: 286.5
InChI Key:
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Description

3-bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of a quinoline intermediate, which is then brominated and chlorinated to yield the desired compound .

Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an aldehyde in the presence of an acid catalyst. The resulting quinoline derivative is then subjected to halogenation to introduce the bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-bromo-4-chloroquinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-chloroquinoline-4-carboxylic acid
  • 2-chloroquinoline-3-carbaldehyde
  • 4-anilinoquinolines

Uniqueness

3-bromo-4-chloroquinoline-2-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-chloroquinoline-2-carboxylic acid involves the bromination and chlorination of quinoline-2-carboxylic acid followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Quinoline-2-carboxylic acid", "Bromine", "Chlorine", "Sulfuric acid", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of quinoline-2-carboxylic acid using bromine and sulfuric acid to yield 3-bromoquinoline-2-carboxylic acid.", "Step 2: Chlorination of 3-bromoquinoline-2-carboxylic acid using chlorine and sulfuric acid to yield 3-bromo-4-chloroquinoline-2-carboxylic acid.", "Step 3: Carboxylation of 3-bromo-4-chloroquinoline-2-carboxylic acid using sodium hydroxide and carbon dioxide in ethanol and water to yield 3-bromo-4-chloroquinoline-2-carboxylic acid." ] }

CAS No.

2694734-82-0

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.5

Purity

95

Origin of Product

United States

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